Product packaging for Lenalidomide-CO-C4-OH(Cat. No.:)

Lenalidomide-CO-C4-OH

Cat. No.: B14772247
M. Wt: 359.4 g/mol
InChI Key: ANYSVUDBFBKYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenalidomide-CO-C4-OH is a chemical derivative of the immunomodulatory drug lenalidomide, designed for advanced chemical biology and targeted protein degradation research. Like its parent compound, its primary research value lies in its ability to bind to the E3 ubiquitin ligase adapter protein cereblon (CRBN) . This binding modulates the substrate specificity of the CRL4 CRBN ubiquitin ligase complex, leading to the selective ubiquitination and subsequent proteasomal degradation of specific transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) . The structural modification with a CO-C4-OH linker is intended to serve as a handle for further chemical conjugation, enabling the development of Proteolysis-Targeting Chimeras (PROTACs) or other bifunctional molecules. This makes this compound an invaluable tool for researchers exploring novel strategies in chemical-induced protein degradation, the study of hematological malignancies, and the development of next-generation therapeutics. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O5 B14772247 Lenalidomide-CO-C4-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide

InChI

InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25)

InChI Key

ANYSVUDBFBKYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO

Origin of Product

United States

Molecular Design and Synthetic Approaches for Lenalidomide Co C4 Oh As a Protac Building Block

Rationale for Lenalidomide-Derived E3 Ligase Modulators in Targeted Degradation

Lenalidomide (B1683929) and its parent compound, thalidomide (B1683933), are cornerstone examples of "molecular glue" degraders. nih.gov Their therapeutic effects, particularly in multiple myeloma, stem from their ability to bind to Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netrsc.org This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the ligase. nih.govepa.govresearchgate.net

This inherent ability to hijack the CRBN E3 ligase machinery makes lenalidomide an ideal anchor for PROTACs. nih.govepa.gov By incorporating lenalidomide into a bifunctional molecule, its CRBN-recruiting function can be repurposed to target a much broader range of proteins for degradation. nih.gov Lenalidomide-based PROTACs have shown advantages over those derived from thalidomide, including improved physicochemical properties and potentially higher levels of induced target degradation. nih.gov The use of these well-characterized Cereblon E3 ligase modulators (CELMoDs) provides a reliable and effective strategy for inducing the degradation of specific proteins of interest. rsc.org

Design Principles of the CO-C4-OH Linker and Functional Handle for Conjugation

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the E3 ligase, the PROTAC, and the target protein. explorationpub.comnih.gov The structure "Lenalidomide-CO-C4-OH" describes a building block where the lenalidomide core is attached to a four-carbon (C4) alkyl chain that terminates in a hydroxyl (-OH) group. The "CO" designation typically refers to a carbonyl group that is part of the linkage connecting the C4 chain to the lenalidomide moiety, often at the 4-amino position of the isoindolinone ring. nih.gov

The design of this specific linker incorporates several key principles:

Linker Length and Composition: The four-carbon chain provides a flexible spacer of a defined length. While simple alkyl chains are common, the precise length and composition of the linker must often be optimized for each specific target to achieve the correct spatial orientation for efficient ubiquitination. nih.gov

Attachment Point: The linker is typically attached to the 4-position of the lenalidomide phthalimide (B116566) ring. This position is known to tolerate modification without abolishing the crucial interaction with Cereblon. nih.gov

Functional Handle: The terminal hydroxyl (-OH) group is a versatile functional handle for conjugation. bio-techne.com It provides a reactive site for the final step in PROTAC synthesis, allowing for straightforward chemical coupling to a ligand designed to bind the protein of interest. This modular approach, using pre-functionalized building blocks, greatly accelerates the synthesis of PROTAC libraries for screening and optimization. nih.govrsc.org

Table 1: Lenalidomide-Based PROTAC Building Blocks

Compound Name Role in PROTAC Synthesis Key Structural Features
Lenalidomide E3 Ligase (CRBN) Ligand Core isoindolinone-glutarimide structure that binds to Cereblon. researchgate.net
This compound CRBN Ligand-Linker Conjugate Lenalidomide core attached to a 4-carbon linker terminating in a hydroxyl group for further conjugation. bio-techne.com
Lenalidomide-C4-Acid CRBN Ligand-Linker Conjugate Lenalidomide core attached to a 4-carbon linker terminating in a carboxylic acid group for amide bond formation.

Advanced Chemical Synthesis Strategies for Incorporation into Bifunctional Molecules

The synthesis of this compound and its subsequent incorporation into a full PROTAC molecule involves several strategic chemical steps. A primary challenge is the selective functionalization of the lenalidomide core.

A key synthetic advancement has been the development of chemoselective alkylation methods. Research has shown that the choice of base is critical for determining the site of linker attachment on the lenalidomide molecule. The use of an organic base, such as N,N-diisopropylethylamine (DIPEA), favors the desired alkylation at the 4-amino position of the isoindolinone ring over the glutarimide (B196013) nitrogen. nih.gov This allows for the controlled attachment of a linker precursor.

A general synthetic pathway to this compound would proceed as follows:

Selective Alkylation: Commercially available lenalidomide is reacted with a bifunctional C4 linker. This linker would possess a reactive group (e.g., a halide like bromide) on one end and a protected hydroxyl group on the other. The reaction, promoted by a base like DIPEA, forms the bond at the 4-amino position. nih.gov

Deprotection: The protecting group on the terminal hydroxyl is removed to yield the final this compound building block.

Conjugation to POI Ligand: The terminal -OH handle of the building block is then used for covalent attachment to the protein of interest (POI) ligand. This final coupling step can be achieved through various reactions, such as etherification or esterification, to complete the synthesis of the heterobifunctional PROTAC molecule. mdpi.com

Advanced strategies like solid-phase synthesis and microwave-assisted synthesis can be employed to accelerate the creation of PROTAC libraries. rsc.orgrsc.org These methods allow for the rapid and parallel synthesis of numerous PROTAC candidates by combining different POI ligands with the this compound building block, facilitating the efficient optimization of degrader potency and selectivity. rsc.org

Biophysical and Biochemical Characterization of Lenalidomide Co C4 Oh Interactions with E3 Ligases

Quantitative Analysis of Cereblon (CRBN) Binding Affinity and Kinetics

There is no available data in peer-reviewed literature that quantifies the binding affinity (e.g., Kd, IC50) or the kinetic parameters (e.g., kon, koff) for the specific interaction between Lenalidomide-CO-C4-OH and the Cereblon (CRBN) protein.

Conformational Dynamics of CRBN Upon Ligand Engagement by this compound

Without experimental data, it is not possible to describe the specific conformational changes that CRBN undergoes upon binding to this compound. While binding of lenalidomide (B1683929) itself is known to induce a conformational change in CRBN, stabilizing a "closed" state that is competent for neosubstrate recruitment, the precise impact of a C4-OH linker on these dynamics has not been studied or reported.

Mechanistic Investigations of Lenalidomide Co C4 Oh Mediated Protein Degradation

Proteasomal Processing Pathway Activation Downstream of Lenalidomide-CO-C4-OH Action

To provide an article that adheres to the requested structure and scientific rigor, it would be necessary to focus on a well-characterized lenalidomide-based PROTAC (Proteolysis Targeting Chimera) or molecular glue for which extensive research and data are available. Such compounds have been widely studied and their mechanisms of action, including ternary complex formation, ubiquitination, and proteasomal degradation, have been documented in peer-reviewed literature.

Structure Activity Relationship Sar Studies of Lenalidomide Co C4 Oh Derived Protacs

Impact of Lenalidomide (B1683929) Moiety Modifications on E3 Ligase Engagement and Degradation Efficiency

The lenalidomide moiety serves as the crucial anchor to the CRBN E3 ligase, and its structural integrity is paramount for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, subtle modifications to the lenalidomide core, particularly on the phthalimide (B116566) ring, can have profound effects on both binding affinity and the selectivity of protein degradation.

Research has shown that modifications at the 6-position of the lenalidomide ring are critical for controlling neosubstrate selectivity. nih.gov For instance, the introduction of small halogen substituents can fine-tune the degradation profile. A study systematically evaluated 6-position-modified lenalidomide derivatives and found that 6-fluoro lenalidomide (F-Le) and 6-chloro lenalidomide (Cl-Le) exhibited altered degradation patterns compared to the parent molecule. nih.govnih.gov Specifically, 6-fluoro lenalidomide was found to more potently degrade the therapeutically relevant neosubstrates IKZF1, IKZF3, and CK1α, which are implicated in the anti-cancer activity of lenalidomide in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS). nih.govnih.gov

Conversely, these modifications can reduce the degradation of other neosubstrates like SALL4, which is associated with the teratogenic effects of thalidomide-based drugs. nih.gov This demonstrates that strategic modification of the E3 ligase ligand itself can engineer more selective and potentially safer PROTACs. When these modified lenalidomide derivatives were incorporated into PROTACs targeting BET proteins, they conferred the same neosubstrate selectivity, highlighting that the E3 ligase ligand can dictate the degradation profile of off-target proteins. nih.gov Bulky substituents at the 6-position, such as trifluoromethyl (F3C-Le), were found to decrease or abolish interaction with neosubstrates, providing a clear SAR trend. nih.gov

Lenalidomide ModificationKey FindingImpact on Neosubstrate DegradationReference
6-Fluoro (F-Le)Enhanced anti-proliferative effect in MM and 5q MDS cell lines.Stronger degradation of IKZF1, IKZF3, CK1α. Reduced degradation of SALL4. nih.govresearchgate.net
6-Chloro (Cl-Le)Showed anti-proliferative effects, though generally weaker than F-Le.Degraded IKZF1; weaker activity compared to F-Le. nih.govresearchgate.net
6-Bromo (Br-Le)Weaker induction of neosubstrate degradation compared to F-Le and Cl-Le.Significantly reduced degradation of IKZF1 and SALL4. researchgate.net
6-Trifluoromethyl (F3C-Le)Could not interact with key neosubstrates.Abolished interaction with IKZF1 and SALL4. nih.gov

Influence of Linker Length, Composition, and Rigidity on Ternary Complex Formation and Target Degradation

The linker component of a PROTAC is not merely a passive spacer but plays a critical, active role in determining the efficacy of the degrader. Its length, chemical makeup (composition), and conformational flexibility (rigidity) are key parameters that must be optimized to facilitate the formation of a stable and geometrically favorable ternary complex. An improperly designed linker can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively, or it may result in a non-productive complex where lysine (B10760008) residues on the target are not accessible for ubiquitination. nih.gov

Linker Length: The distance between the warhead and the E3 ligase ligand is a crucial determinant of PROTAC potency. Numerous studies have demonstrated a "Goldilocks" effect, where linkers that are too short or too long are suboptimal. For example, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms failed to induce degradation, whereas those with lengths between 12 and 29 atoms were potent degraders. nih.gov The optimal length is highly dependent on the specific target and E3 ligase pair.

Linker Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The choice between these affects not only length but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. The composition can also directly influence ternary complex formation. In one study developing homo-PROTACs to degrade CRBN, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in significantly weaker degradation, suggesting that the inclusion of oxygen atoms was detrimental in that specific structural context. nih.gov This underscores that linker composition must be empirically optimized for each PROTAC system.

Linker Rigidity: While flexible alkyl and PEG linkers are widely used due to their synthetic accessibility, introducing rigid elements can be highly beneficial. Rigid linkers can reduce the entropic penalty of forming the ternary complex and pre-organize the PROTAC into a bioactive conformation. A compelling example was seen in a series of BET degraders based on lenalidomide. Replacing a flexible amine linkage with a rigid ethynyl (B1212043) group resulted in PROTAC QCA570, which showed a 3- to 6-fold increase in cellular activity in certain leukemia cell lines compared to its more flexible counterpart. nih.gov This highlights how increasing linker rigidity can be a powerful strategy to enhance PROTAC potency.

Linker ParameterPROTAC SystemKey FindingReference
LengthERα DegradersA 16-atom linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities. nih.gov
LengthTBK1 DegradersLinkers <12 atoms were inactive. Potency was high for 12-29 atom linkers, with the 21-atom linker being optimal (DC50 = 3 nM). nih.gov
CompositionCRBN Homo-PROTACsAn alkyl linker induced concentration-dependent CRBN degradation, while a PEG linker of similar length was only weakly active. nih.gov
RigidityBET Degraders (Lenalidomide-based)Replacing a flexible amine linkage with a rigid ethynyl group (PROTAC QCA570) increased potency by up to 6-fold in MOLM13 and MV4;11 cells. nih.gov
Attachment PointBTK Degraders (Pomalidomide-based)A PROTAC with the linker at the C5-position of pomalidomide (B1683931) was significantly more potent (DC50 = 11.6 nM) than the C4-substituted version (DC50 = 90.1 nM). nih.gov

Effect of Terminal Functional Group Variations on Conjugation Efficiency and PROTAC Activity

The "Lenalidomide-CO-C4-OH" nomenclature describes a specific building block for PROTAC synthesis: a lenalidomide core attached to a four-carbon linker that terminates in a hydroxyl (-OH) group. This terminal functional group is not part of the final, active PROTAC but is a reactive handle used for conjugation to the warhead ligand. The choice of this group is a critical strategic decision that impacts the efficiency, versatility, and success of the PROTAC synthesis.

The hydroxyl group is a highly versatile functional moiety in organic chemistry. It can be readily used in esterification or etherification reactions. Furthermore, it can be easily converted into other functional groups to enable a wider range of conjugation chemistries. For example, the -OH group can be oxidized to a carboxylic acid for standard amide bond formation or converted into a leaving group (like a tosylate or mesylate) for nucleophilic substitution by an amine or thiol on the warhead. It can also be transformed into an azide (B81097) or alkyne to participate in highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The efficiency of this conjugation step is paramount. An inefficient coupling reaction can lead to low yields of the final PROTAC, require harsh reaction conditions that might degrade other parts of the molecule, and complicate the purification of the final product. Therefore, selecting a terminal functional group that is compatible with the warhead's chemistry is essential for a streamlined and effective synthesis.

While the terminal group is removed during conjugation, the resulting linkage (e.g., an amide, ether, or triazole) becomes an integral part of the final PROTAC linker. As discussed in the previous section, the chemical nature of the linker has a direct impact on the PROTAC's biological activity. For instance, a PROTAC synthesized via click chemistry will contain a triazole ring in its linker. This triazole is not just a passive connection; it is a rigid, polar, hydrogen-bond-accepting unit that can influence the linker's conformation and potentially form new, beneficial interactions within the ternary complex, thereby affecting the final PROTAC's degradation efficiency. Therefore, the choice of the terminal functional group indirectly influences the final PROTAC's activity by dictating the type of chemical bond that will be formed.

Advanced Methodologies for the Academic Research of Lenalidomide Co C4 Oh Based Protacs

High-Throughput Screening Platforms for Identifying Novel Degron Substrates

The discovery of new protein substrates, or "degrons," that can be targeted for degradation by Cereblon (CRBN)-based PROTACs is a critical step in expanding the therapeutic potential of this technology. High-throughput screening (HTS) platforms are essential for efficiently identifying novel degraders from large chemical libraries.

One innovative HTS strategy employs a fluorescence-coupled ubiquitination assay. nih.gov This method allows for the tracking of ubiquitinated target proteins through gel-based analysis, enabling the progressive narrowing of potential degrader molecules from extensive compound libraries. nih.gov This approach has proven successful in identifying lead PROTAC compounds with high potency and selectivity. nih.gov For instance, a screening campaign utilizing this method successfully identified a potent and selective PROTAC degrader for the bromodomain PHD finger transcription factor (BPTF). nih.gov

Furthermore, to facilitate HTS for new molecular glue degraders that utilize CRBN, engineered human CRBN constructs have been developed. These constructs can be produced in large quantities and high homogeneity in E. coli, which is cost-effective for large-scale screening. nih.gov These optimized constructs retain all the necessary features for ternary complex formation and have been used to screen libraries of immunomodulatory imide drugs (IMiDs), identifying binders with high potency and specificity. nih.gov Such platforms are invaluable for discovering the next generation of CRBN-recruiting therapeutics.

Quantitative Proteomics for Unbiased Identification of Degraded Proteins

Once a PROTAC, such as one derived from Lenalidomide-CO-C4-OH, is developed, it is crucial to understand its impact on the entire proteome. Quantitative proteomics provides an unbiased and global view of protein degradation, allowing for the assessment of both on-target and off-target effects.

Mass spectrometry-based proteomics is a powerful tool for this purpose. thermofisher.com Techniques like Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) can be used to compare the proteomes of cells treated with a PROTAC to untreated cells. thermofisher.com This allows for the precise quantification of changes in protein abundance, revealing which proteins are degraded and to what extent. For example, a quantitative proteomics study of Lenalidomide's effect in myelodysplastic syndrome (MDS) identified casein kinase 1A1 (CK1α) as a key target for degradation. thermofisher.com

In the context of PROTACs, quantitative proteomics can reveal a stereotyped order of polysubstrate degradation for different thalidomide (B1683933) analogues, where substrates with higher affinity or abundance may be degraded more readily. nih.gov This highlights the importance of understanding the competitive dynamics within the cell. Furthermore, proteomic analyses have been instrumental in understanding resistance mechanisms to Lenalidomide (B1683929), identifying the upregulation of proteins like CDK6 in resistant multiple myeloma cells. nih.govresearchgate.net Such insights are critical for the development of next-generation degraders that can overcome clinical resistance.

Proteomics Application Methodology Key Findings References
Identification of Drug TargetsSILAC-based quantitative mass spectrometryLenalidomide induces degradation of CK1α in del(5q) MDS. thermofisher.com
Understanding Drug ResistanceQuantitative proteome, lactylome, and acetylome analysesUpregulation of chemoresistance-related proteins and downregulation of CRL4CRBN regulatory factors in Lenalidomide-resistant cells. nih.gov
Profiling PROTAC SelectivityMultiplex mass spectrometry-based assaysDifferent thalidomide analogues exhibit a stereotyped order of polysubstrate degradation. nih.gov
Identifying Resistance MechanismsTMT-based quantitative proteomics and phosphoproteomicsCDK6 upregulation is a targetable resistance mechanism for Lenalidomide in multiple myeloma. researchgate.net

Biophysical Techniques for Assessing Protein-Protein Interactions in Degradation Systems

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation. springernature.com A variety of biophysical techniques are employed to characterize the thermodynamics and kinetics of these interactions, providing crucial data for PROTAC optimization. jove.comjove.combroadinstitute.org

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity and kinetics of binary and ternary complexes. jove.comjove.combroadinstitute.org In a typical setup, the E3 ligase (e.g., CRBN) is immobilized on a sensor chip, and the target protein and PROTAC are flowed over the surface. The formation of the ternary complex is detected as a change in the refractive index at the sensor surface. SPR can provide valuable information on the cooperativity of ternary complex formation, which is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. jove.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). springernature.comjove.com ITC is a powerful tool for confirming the binding stoichiometry of the ternary complex and for studying the thermodynamics of cooperativity. jove.com

Biolayer Interferometry (BLI) is another optical biosensing technique that can be used to study protein-protein interactions. jove.comjove.com Similar to SPR, BLI measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind to its surface. BLI is often used in a higher-throughput format compared to SPR and ITC, making it suitable for screening larger numbers of PROTAC candidates. jove.com

These biophysical assays have been instrumental in characterizing the ternary complexes formed by CRBN-based PROTACs. For example, studies have used these techniques to demonstrate the highly cooperative formation of ternary complexes and to understand the "hook effect," where high concentrations of the PROTAC can be detrimental to ternary complex formation. jove.combroadinstitute.org

Biophysical Technique Measures Advantages Considerations References
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (kon, koff), cooperativityLabel-free, real-time data, can determine kineticsRequires immobilization of one binding partner, potential for mass transport limitations jove.com, jove.com, broadinstitute.org, springernature.com
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), enthalpy (ΔH), stoichiometry (n)Label-free, in-solution measurement, complete thermodynamic profileRequires larger amounts of sample, lower throughput jove.com, springernature.com
Biolayer Interferometry (BLI)Binding affinity (KD), kinetics (kon, koff)Label-free, higher throughput than SPR and ITCGenerally lower sensitivity than SPR jove.com, jove.com

Computational Chemistry Approaches for PROTAC Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools for the rational design and optimization of PROTACs. researchgate.netscienceopen.com These approaches can predict the structure of the ternary complex and provide insights into the key interactions that drive its formation and stability, thereby accelerating the design-build-test-analyze cycle. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com For PROTACs, docking can be used to model the binding of the warhead to the target protein and the E3 ligase ligand to CRBN. More advanced docking protocols can model the entire ternary complex, providing a structural basis for understanding cooperativity and for designing linkers that optimize protein-protein interactions. scienceopen.com

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and complexes over time. MD simulations can provide insights into the conformational flexibility of the PROTAC linker and the stability of the ternary complex. acs.org Studies have shown that the linker's chemical nature and flexibility are crucial for the PROTAC to adopt conformations that are favorable for cell permeability and ternary complex formation. acs.org

Emerging Applications and Future Directions in Lenalidomide Co C4 Oh Research

Development of Lenalidomide-CO-C4-OH as a Chemical Probe for E3 Ligase Biology

A chemical probe is a small molecule used to study and manipulate biological systems. The functional groups within the "-CO-C4-OH" linker of this compound would make it an exceptionally versatile chemical probe for interrogating E3 ligase biology.

The terminal hydroxyl (-OH) and carboxyl (-COOH) groups would serve as convenient chemical handles for the attachment of various reporter molecules. For instance, a fluorescent dye could be conjugated to the linker, allowing for the visualization of the probe's interaction with CRBN within living cells through advanced microscopy techniques. This could provide invaluable data on the subcellular localization of the E3 ligase and how this changes upon engagement with the lenalidomide (B1683929) moiety.

Furthermore, the linker could be appended with a biotin (B1667282) tag, enabling affinity purification-mass spectrometry (AP-MS) studies. By pulling down the this compound bound to CRBN, researchers could identify the full spectrum of proteins that interact with the E3 ligase complex, both in the presence and absence of neosubstrate proteins. This would deepen our understanding of the composition and regulation of the CRL4^CRBN^ complex.

The use of such probes can also be instrumental in quantitative biochemical and cellular assays. For example, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure the binding affinity and kinetics of the interaction between CRBN and lenalidomide derivatives, with the linker providing a stable attachment point to the sensor chip.

Table 1: Potential Applications of this compound as a Chemical Probe

ApplicationDescriptionPotential Insights
Fluorescence Microscopy Conjugation of a fluorophore to the -OH or -COOH group.Real-time visualization of CRBN localization and trafficking in cells.
Affinity Purification-Mass Spectrometry (AP-MS) Attachment of a biotin tag for pulldown experiments.Identification of novel interacting proteins and components of the E3 ligase complex.
Biophysical Assays (e.g., SPR, ITC) Immobilization of the molecule to a sensor surface via the linker.Quantitative measurement of binding affinities and kinetics to CRBN.
Photoaffinity Labeling Incorporation of a photoreactive group into the linker.Covalent labeling and identification of direct binding partners in a complex cellular environment.

Exploration of Alternative E3 Ligases or Degradation Modalities

While CRBN is the most well-known E3 ligase hijacked by lenalidomide-based degraders, the human genome encodes over 600 E3 ligases, presenting a vast, largely untapped resource for TPD. nih.gov A significant area of research is the development of ligands for these alternative E3 ligases, such as the von Hippel-Lindau (VHL) protein, mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs). nih.gov

The development of PROTACs using this compound as the E3 ligase-binding component would be instrumental in comparative studies. By synthesizing a panel of PROTACs targeting the same protein of interest but recruiting different E3 ligases (e.g., CRBN via this compound versus VHL via a VHL ligand), researchers can systematically investigate the "rules of engagement" for different E3 ligases.

The structure of the this compound linker—with its defined length, polarity, and flexibility—would provide a standardized platform for these comparisons. This would help to answer critical questions such as:

How does the choice of E3 ligase affect the efficiency of degradation for a particular target?

Does the optimal linker length and composition vary between different E3 ligases?

Can recruiting a different E3 ligase overcome resistance mechanisms that have developed against CRBN-based degraders?

This systematic approach, facilitated by well-defined chemical tools like this compound, is essential for expanding the scope of TPD beyond the current reliance on a handful of E3 ligases.

Strategies for Modulating the Specificity and Potency of this compound Derived Degraders

The specificity and potency of a PROTAC are not solely determined by the binding affinities of its two ends. The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role in the formation of a productive ternary complex (the E3 ligase, the PROTAC, and the target protein), which is a prerequisite for ubiquitination and subsequent degradation. nih.gov The "-CO-C4-OH" linker offers multiple avenues for fine-tuning the properties of a degrader.

Linker Length and Rigidity: The four-carbon backbone of the linker dictates a certain spatial separation between the E3 ligase and the target protein. This distance is critical for establishing favorable protein-protein interactions within the ternary complex. The flexibility of this alkyl chain can be modulated by introducing rigid elements, such as alkynyl groups, which has been shown to impact potency. nih.gov

Polarity and Solubility: The presence of the carboxyl and hydroxyl groups would increase the polarity of the linker. This can influence the physicochemical properties of the entire PROTAC molecule, potentially improving its solubility and cell permeability, which are often challenges in PROTAC design. acs.org Improved solubility can lead to better cellular uptake and higher effective concentrations at the site of action.

Vector and Attachment Point: The point at which the linker is attached to the lenalidomide scaffold is known to significantly impact the degradation of endogenous substrates of CRBN, such as IKZF1 and IKZF3. nih.govresearchgate.net By having a defined linker like "-CO-C4-OH", researchers can systematically explore different attachment points on both the lenalidomide moiety and the target-binding ligand to optimize degrader performance.

Table 2: Hypothetical Modulation of Degrader Properties with a this compound Linker

Linker ModificationPotential Effect on DegraderRationale
Varying Linker Length (e.g., C2 to C8) Altered potency and selectivityOptimizes the distance and orientation for productive ternary complex formation.
Introducing Rigidity (e.g., double or triple bonds) Enhanced potency for specific targetsConstrains the conformational flexibility, potentially pre-organizing the PROTAC for optimal binding.
Masking Polar Groups (e.g., esterification of -COOH) Improved cell permeabilityReduces the polarity to facilitate passage across the cell membrane, acting as a prodrug strategy.
Altering Attachment Vector on Lenalidomide Modified neosubstrate degradation profile and potencyChanges the presentation of the target protein to the E3 ligase, affecting ubiquitination sites.

Q & A

Q. What are the critical safety protocols for handling Lenalidomide-CO-C4-OH in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .
  • Ventilation: Work in a fume hood to avoid inhalation of airborne particles. Monitor air quality using real-time particulate sensors .
  • Waste Disposal: Collect residues in chemically resistant containers labeled for hazardous waste. Neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal, adhering to local regulations .

Q. How can researchers verify the purity of this compound during synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1 mL/min. Compare retention times and mass spectra against reference standards .
    • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., carbonyl groups at ~170 ppm in 13C^{13}C) to confirm structural integrity .
  • Impurity Thresholds: Follow ICH Q3A guidelines, ensuring impurities are <0.1% w/w via quantitative NMR or LC-MS/MS .

Q. What are the optimal storage conditions for this compound to ensure stability?

Methodological Answer:

  • Temperature: Store at -20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
  • Moisture Control: Use desiccants (silica gel) in sealed containers. Monitor water content via Karl Fischer titration (<0.5% w/w) .

Advanced Research Questions

Q. How should researchers design a preclinical study to evaluate this compound’s efficacy in refractory B-cell malignancies?

Methodological Answer:

  • Experimental Design:
    • Animal Models: Use NSG mice engrafted with human CD19+ B-cell lymphoma cells. Randomize into control (vehicle), low-dose (5 mg/kg), and high-dose (10 mg/kg) groups (n=10/group) .
    • Endpoint Selection: Measure tumor volume (caliper) weekly and assess survival rates. Include histopathology of spleen/liver for metastatic evaluation .
  • Data Validation: Implement double-blinded scoring by two independent pathologists. Use Cohen’s kappa coefficient (κ >0.8) to ensure inter-rater reliability .

Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Harmonization: Normalize parameters (e.g., AUC, CmaxC_{\text{max}}) using allometric scaling for species differences (mouse-to-human: Dosehuman=Dosemouse×(Whuman/Wmouse)0.25\text{Dose}_{\text{human}} = \text{Dose}_{\text{mouse}} \times (W_{\text{human}}/W_{\text{mouse}})^{0.25}) .
    • Covariate Analysis: Apply mixed-effects modeling (NONMEM) to identify covariates (e.g., renal impairment, CYP3A4 polymorphisms) influencing variability .
  • In Silico Validation: Use PBPK models (GastroPlus) to simulate absorption profiles under varying pH conditions (e.g., gastric pH 1.5–3.5) .

Q. What strategies are recommended for integrating this compound with CAR-T cell therapy in combinatorial studies?

Methodological Answer:

  • Synergy Testing:
    • Dose Matrix: Use a 5x5 checkerboard assay to identify synergistic doses (Combination Index <1 via CompuSyn software) .
    • Mechanistic Analysis: Perform RNA-seq on co-treated cells to identify pathways (e.g., NF-κB suppression) enhanced by this compound .
  • Toxicity Mitigation: Monitor cytokine release syndrome (CRS) biomarkers (IL-6, IFN-γ) weekly. Pre-treat with tocilizumab (8 mg/kg) if IL-6 exceeds 100 pg/mL .

Q. How can researchers address discrepancies in cytotoxicity assays between 2D monolayer vs. 3D organoid models?

Methodological Answer:

  • Model Optimization:
    • 3D Culture: Use Matrigel-embedded organoids with hypoxia (5% O2_2) to mimic tumor microenvironments. Validate viability via ATP-based luminescence assays .
    • Data Normalization: Adjust IC50_{50} values using the Hill equation and compare with 2D results via Bland-Altman plots to quantify bias .
  • Mechanistic Follow-Up: Perform spatial transcriptomics on organoids to identify resistance mechanisms (e.g., upregulated efflux pumps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.